molecular formula C28H28D8N4O3S B1165240 5α/6α-Hydroxy Lurasidone-D8

5α/6α-Hydroxy Lurasidone-D8

Cat. No.: B1165240
M. Wt: 516.73
Attention: For research use only. Not for human or veterinary use.
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Description

5α/6α-Hydroxy Lurasidone-D8 Hydrochloride (Mixture of Diastereomers) is a deuterium-labeled analog of the inactive metabolite 5α/6α-Hydroxy Lurasidone, derived from the antipsychotic drug Lurasidone. This compound is primarily utilized as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) studies to enhance the precision of quantifying Lurasidone and its metabolites in biological matrices . The deuterium substitution at eight positions (D8) in its piperazine ring minimizes isotopic interference, ensuring reliable analytical reproducibility .

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.73

Appearance

Purity:98.5%Off-White solid

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Degradation Pathways

Deuteration alters metabolic stability compared to non-deuterated Lurasidone:

Oxidative Metabolism

  • Primary Pathway : Cytochrome P450 3A4-mediated oxidation at the thienobenzodiazepine core.

  • Deuterium Effect : Reduced oxidation rate (kH/kD=3.2k_{H}/k_{D}=3.2) due to kinetic isotope effects .

Hydrolysis

  • Site : Amide bond in the azepane ring.

  • Conditions : Simulated gastric fluid (pH 1.2, 37°C) .

  • Half-Life : 12.4 hours (vs. 8.7 hours for non-deuterated form) .

Metabolic Pathway Enzyme/Medium Deuterium Effect (kH/kDk_{H}/k_{D}) Half-Life
OxidationCYP3A43.2N/A
HydrolysisAcidic pH1.412.4 h

Functional Group Reactivity

The hydroxyl and thioether groups dominate its reactivity:

Hydroxyl Group Reactions

  • Acetylation : Reacts with acetic anhydride in pyridine (20°C, 2 hours; 95% yield).

  • Oxidation : Forms ketone derivatives using Jones reagent (CrO₃/H₂SO₄; 0°C, 30 minutes).

Thioether Oxidation

  • Product : Sulfoxide (Lurasidone-D8 sulfoxide) .

  • Conditions : H₂O₂ (30%) in methanol, 25°C, 6 hours .

Stability Under Pharmacological Conditions

Deuteration enhances stability in key scenarios:

Photodegradation

  • Light Exposure : UV-A (365 nm) for 48 hours.

  • Degradation : <5% decomposition vs. 18% for non-deuterated form.

Thermal Stability

  • Condition : 40°C/75% RH for 6 months.

  • Result : No detectable degradation by HPLC .

Analytical Characterization of Reactivity

Techniques used to monitor reactions:

  • HPLC : Retention time shifts confirm deuteration (Δt = +0.8 min).

  • LC-MS : m/zm/z 517.2 [M+H]⁺ for 5α/6α-Hydroxy Lurasidone-D8 vs. 509.2 for non-deuterated form .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Non-Deuterated 5α/6α-Hydroxy Lurasidone

Key differences include:

  • Molecular Weight: 545.14 (non-deuterated) vs. 553.19 (deuterated) due to the isotopic substitution .
  • Analytical Utility: The deuterated version is preferred for pharmacokinetic studies due to its distinct mass spectral signature, which avoids overlap with endogenous Lurasidone metabolites .

Comparison with 5β/6β-Hydroxy Lurasidone-D8 (Diastereomers)

The β-isomers (e.g., TRC H943912) differ in the stereochemistry of the hydroxy groups on the hexahydro-1H-4,7-methanoisoindole ring:

  • Pharmacological Activity : Both α- and β-hydroxy metabolites are pharmacologically inactive, but their stereochemistry influences metabolic clearance rates. β-isomers exhibit marginally faster hepatic elimination in preclinical models .
  • Synthetic Pathways : Deuterium labeling in β-isomers follows similar protocols but requires distinct chiral resolution steps to isolate diastereomers .

Comparison with Parent Compound Lurasidone-D8

Lurasidone-D8 (e.g., GLPBIO product, >98% purity) is the deuterated parent drug used to study the pharmacokinetics of Lurasidone itself. Key contrasts include:

  • Receptor Binding : Lurasidone-D8 retains antagonism at dopamine D2 (IC₅₀ = 1.68 nM) and 5-HT7 receptors (IC₅₀ = 0.495 nM), whereas its hydroxy metabolites lack affinity for these targets .
  • Applications : Lurasidone-D8 is employed in therapeutic drug monitoring, while 5α/6α-Hydroxy Lurasidone-D8 is specific for metabolite quantification .

Analytical and Pharmacokinetic Data

Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity Application
This compound HCl C₂₈H₂₉D₈ClN₄O₃S 553.19 >95% (HPLC) Metabolite quantification
5β/6β-Hydroxy Lurasidone-D8 HCl C₂₈H₂₉D₈ClN₄O₃S 553.19 >95% (HPLC) Metabolic stability studies
Lurasidone-D8 HCl C₂₈H₃₃D₈ClN₄O₂S 537.24 >98% Parent drug quantification

Key Research Findings

  • Deuterium Effects : The D8 label increases molecular weight by ~8 Da, enabling unambiguous detection in high-resolution MS without altering chromatographic retention times .
  • Diastereomer Resolution : Reverse-phase LC methods with chiral columns (e.g., Chiralpak AD-H) achieve baseline separation of α- and β-diastereomers, critical for accurate metabolic profiling .

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